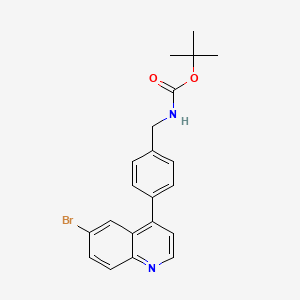
tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate: is a chemical compound with the molecular formula C21H21BrN2O2 and a molecular weight of 413.30764 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a bromine atom at the 6th position and a benzylcarbamate group at the 4th position . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate typically involves the reaction of 6-bromoquinoline with tert-butyl benzylcarbamate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction Reactions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with various functional groups .
Aplicaciones Científicas De Investigación
tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate has several scientific research applications, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Propiedades
Número CAS |
1359657-04-7 |
|---|---|
Fórmula molecular |
C21H21BrN2O2 |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(6-bromoquinolin-4-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C21H21BrN2O2/c1-21(2,3)26-20(25)24-13-14-4-6-15(7-5-14)17-10-11-23-19-9-8-16(22)12-18(17)19/h4-12H,13H2,1-3H3,(H,24,25) |
Clave InChI |
NPSBILGHFIOQHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)

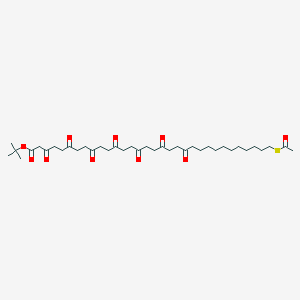
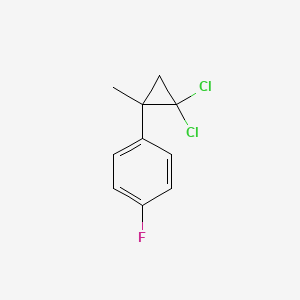
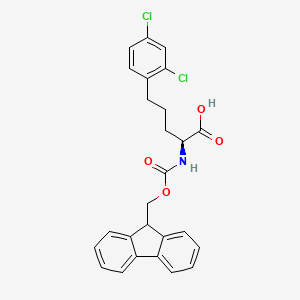
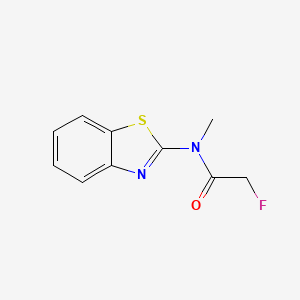
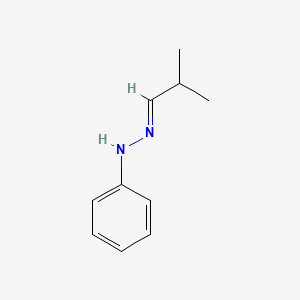
![5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848316.png)
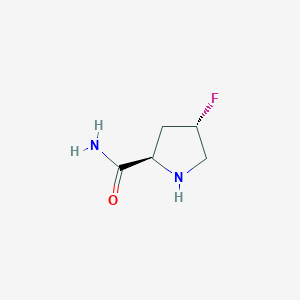
![(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12848329.png)
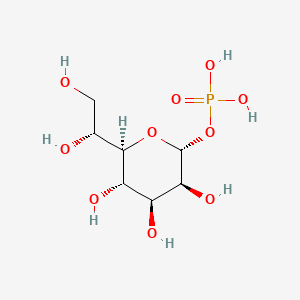
![(6R)-5,6-Dihydro-4-hydroxy-3-[(1Z)-1-(3-nitrophenyl)-1-propen-1-yl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12848349.png)
![4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12848361.png)
